molecular formula C15H14ClNO B7460693 3-(2-chlorophenyl)-N-phenylpropanamide

3-(2-chlorophenyl)-N-phenylpropanamide

Cat. No.: B7460693
M. Wt: 259.73 g/mol
InChI Key: DRCJGGYPMCNWLZ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-N-phenylpropanamide is a chlorinated aromatic amide characterized by a propanamide backbone linking a 2-chlorophenyl group to an N-phenyl moiety. This structure serves as a versatile scaffold in medicinal chemistry, enabling modifications that enhance pharmacological properties such as potency, selectivity, and metabolic stability. Chlorine atoms, particularly in the ortho position, are known to improve binding affinity and bioavailability by modulating electronic and steric effects .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-14-9-5-4-6-12(14)10-11-15(18)17-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCJGGYPMCNWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-phenylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a propanamide group.

  • Step 1: Formation of 2-chlorobenzoyl chloride

    • React 2-chlorobenzoic acid with thionyl chloride (SOCl₂) to form 2-chlorobenzoyl chloride.
    • Reaction conditions: Reflux in an inert atmosphere.
  • Step 2: Formation of this compound

    • React 2-chlorobenzoyl chloride with aniline in the presence of a base (e.g., pyridine).
    • Reaction conditions: Room temperature, inert atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-phenylpropanamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids.

    • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
    • Major products: 2-chlorobenzoic acid.
  • Reduction: : The compound can be reduced to form corresponding amines.

    • Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
    • Major products: 2-chlorophenylamine.
  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.

    • Common reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
    • Major products: Substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor.

    Industrial Applications: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The following table summarizes key analogs, their structural features, and biological activities:

Compound Name Substituents/Modifications Biological Activity Reference
3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2c) 4-Cl phenyl, morpholine ring Antibacterial (S. epidermidis, 20 mm ZOI*)
3-(4-Methoxyphenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2f) 4-OCH₃ phenyl, morpholine ring Antibacterial (non-hemolytic streptococcus)
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-methoxynaphthyl, 3-Cl phenethyl Hybrid molecule (synthesized via Schotten-Baumann)
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 4-isobutylphenyl (ibuprofen derivative) Anti-inflammatory potential (structural analog of NSAIDs)
R 31 833 (Piperidinyl-substituted analog) Methyl 4-carboxylate, phenethyl Analgesic (ED₅₀ = 0.00032 mg/kg, 10,031× morphine)
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide Oxadiazole ring, 2-methylphenyl Screening compound for diverse targets

*ZOI: Zone of Inhibition.

Key Findings:
  • Positional Isomerism : Replacing the 2-chlorophenyl group with 4-chlorophenyl (as in 2c) enhances antibacterial activity against Gram-positive bacteria .
  • Heterocyclic Additions : Morpholine (2c, 2f) and oxadiazole () rings improve target engagement through hydrogen bonding and π-π interactions.
  • Hybrid Molecules : Coupling with NSAID backbones (e.g., ibuprofen in ) or naproxen () leverages anti-inflammatory and analgesic properties.
  • Piperidinyl Derivatives : Substitutions on piperidine (e.g., R 31 833) result in ultra-potent analgesics with safety margins exceeding morphine by >25,000-fold .

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